molecular formula C16H15NO2 B8316337 Methyl 6-cyclopropyl-3-phenylpicolinate

Methyl 6-cyclopropyl-3-phenylpicolinate

Cat. No. B8316337
M. Wt: 253.29 g/mol
InChI Key: RSNKECDYNAVZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

To a suspension of 6-Cyclopropyl-3-iodo-pyridine-2-carboxylic acid methyl ester (D85, 200 mg, 0.66 mmol), phenyl boronic acid (80.5 mg, 0.66 mmol) and Pd tetrakistriphenylphospine (76.3 mg; 0.066 mmol) in dry Toluene (3 ml) was added K2CO3 (1M acq solution, 0.66 ml, 0.66 mmol). The mixture was heated in microwave oven for 25 min at 120° C. The reaction mixture was diluted with AcOEt (10 mL) and water (10 mL). The organic layer was separated, washed with brine, dried over Na2SO4 and filtrated. The solvent was evaporated under reduced pressure; the crude mixture was purified on silica gel (Cyclohexane to Cyclohexane/AcOEt 9:1) to obtain 125 mg of the title compound as white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
80.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd tetrakistriphenylphospine
Quantity
76.3 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1S[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:25]([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1.CCOC(C)=O.O>[CH:13]1([C:14]2[N:6]=[C:5]([C:7]([O:9][CH3:25])=[O:8])[C:4]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:10][CH:15]=2)[CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C(=O)O)C1=CC=CC=C1
Name
Quantity
80.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Pd tetrakistriphenylphospine
Quantity
76.3 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified on silica gel (Cyclohexane to Cyclohexane/AcOEt 9:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C(=N1)C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.